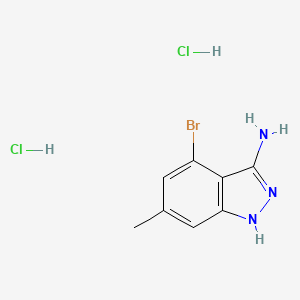

![molecular formula C11H10Cl2N2OS B2751976 4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine CAS No. 863001-27-8](/img/structure/B2751976.png)

4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

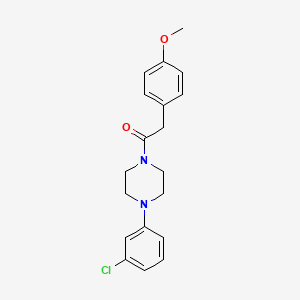

4-(4,7-Dichlorobenzo[d]thiazol-2-yl)morpholine is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is known for its unique chemical structure and diverse biological activities.

Applications De Recherche Scientifique

Biological Activities and Synthetic Applications

Phosphoinositide 3-Kinase Inhibitors :

- Morpholine derivatives have been identified as potent and selective inhibitors of phosphoinositide 3-kinase. Such compounds have shown utility in xenograft models of tumor growth, highlighting their potential in cancer research and therapy (Alexander et al., 2008).

Antibacterial and Antioxidant Activities :

- Compounds synthesized by combining morpholine with other heterocycles have demonstrated remarkable anti-tuberculosis activity and superior anti-microbial activity. Their molecular docking studies for InhA protein further underscore their relevance in developing new antimicrobial agents (Mamatha S.V et al., 2019).

Corrosion Inhibitors :

- Heterocyclic compounds based on morpholine units have been synthesized and evaluated as corrosion inhibitors for mild steel in hydrochloric acid, showcasing the chemical application of such compounds in materials science (Rbaa et al., 2019).

Acetylcholinesterase Inhibitors :

- New morpholine-linked thiazoles were prepared and examined as potential inhibitors of acetylcholinesterase, offering insights into their application in neurodegenerative diseases treatment (Mekky et al., 2021).

DNA Interaction Studies :

- Studies on quinazoline derivatives containing morpholine units have explored their interaction with DNA, providing a foundation for understanding their mechanism of action in cancer therapy (Ovádeková et al., 2005).

Synthetic Methodologies :

- The development of efficient synthetic routes for constructing morpholine derivatives highlights the importance of these compounds in medicinal chemistry and pharmaceutical research. For instance, electrochemical methods have been employed to synthesize disulfides of benzothiazole and morpholine derivatives, illustrating innovative approaches to chemical synthesis (Esmaili et al., 2013).

Propriétés

IUPAC Name |

4-(4,7-dichloro-1,3-benzothiazol-2-yl)morpholine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2N2OS/c12-7-1-2-8(13)10-9(7)14-11(17-10)15-3-5-16-6-4-15/h1-2H,3-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWYYGVOYPDHUMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC3=C(C=CC(=C3S2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-(3-tert-butyl-9-methyl-6,8-dioxo-7-prop-2-enyl-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2751894.png)

![(Z)-N-(3-allyl-6-bromobenzo[d]thiazol-2(3H)-ylidene)-3,5-dichlorobenzamide](/img/structure/B2751897.png)

![2-Cyclopropyl-4-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2751899.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(5-methoxy-1H-indol-3-yl)acetamide](/img/structure/B2751902.png)

![N-(3-chloro-4-methoxyphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2751907.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,3-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2751908.png)

![3-(3-hydroxypropyl)-9-(4-methoxyphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2751911.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-3,5-dimethylpiperidine](/img/structure/B2751914.png)